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molecular formula C9H14O B2648000 Norbornylmethylketon CAS No. 80606-49-1

Norbornylmethylketon

Cat. No. B2648000
M. Wt: 138.21
InChI Key: KHFLDFPQRASTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05126065

Procedure details

Next, 1 L of tetrahydrofuran solution (concentration: approximately 2 mols/liter) of methylmagnesium bromide was placed in a three-liter four-necked flask, and the mixture of 260 g of acetyl norbornane obtained above and 500 ml of ethyl ether was added dropwise while stirred. After completion of the reaction, the reaction mixture was post treated by the ordinary method, and distilled, to obtain 210 g of isopropylidene norbornane with a purity of 90%.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
260 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1C[CH2:4][CH2:3][CH2:2]1.C[Mg]Br.C([C:12]12[CH2:18][CH:15]([CH2:16][CH2:17]1)[CH2:14][CH2:13]2)(=O)C>C(OCC)C>[C:3](=[C:14]1[CH2:13][CH:12]2[CH2:18][CH:15]1[CH2:16][CH2:17]2)([CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
260 g
Type
reactant
Smiles
C(C)(=O)C12CCC(CC1)C2
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
while stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
ADDITION
Type
ADDITION
Details
treated by the ordinary method
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)=C1C2CCC(C1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 210 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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